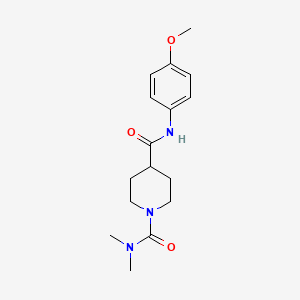
4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CCPA and is a piperazine derivative. It has been found to exhibit various biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用机制
The exact mechanism of action of 4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested to act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action is thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects. CCPA has also been reported to increase the release of dopamine and serotonin in the brain, which may further contribute to its therapeutic properties.
Biochemical and Physiological Effects
CCPA has been found to exhibit several biochemical and physiological effects. It has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This increase in BDNF levels has been suggested to contribute to its antidepressant and anxiolytic effects. CCPA has also been shown to reduce the levels of corticotropin-releasing hormone (CRH), which is a hormone involved in the stress response. This reduction in CRH levels may further contribute to its anxiolytic effects.
实验室实验的优点和局限性
One of the advantages of using 4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its ability to modulate the serotonergic and dopaminergic systems in the brain, which are involved in several psychiatric disorders. CCPA has also been reported to have a high affinity for the 5-HT1A receptor, which is a target for several psychiatric drugs. However, one of the limitations of using CCPA in lab experiments is its potential toxicity. Several studies have reported its cytotoxic effects on various cell lines.
未来方向
There are several future directions for research on 4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide. One of the areas of interest is its potential use as a therapeutic agent for psychiatric disorders such as depression, anxiety, and schizophrenia. Further studies are needed to fully understand its mechanism of action and its potential side effects. Another area of interest is the development of novel derivatives of CCPA with improved efficacy and reduced toxicity. Additionally, studies on the pharmacokinetics and pharmacodynamics of CCPA are needed to determine its optimal dosage and administration route.
合成方法
The synthesis of 4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide involves the reaction between 3-chlorobenzylamine and 2-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then heated, and the resulting product is purified using column chromatography. This method has been reported to yield high purity and good yield of the final product.
科学研究应用
4-(3-chlorobenzyl)-N-(2-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects. Several studies have reported its ability to modulate the serotonergic and dopaminergic systems in the brain, which are involved in the regulation of mood, behavior, and cognition. CCPA has also been shown to have a high affinity for the 5-HT1A receptor, which is a target for several psychiatric disorders.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-5-3-4-14(12-15)13-22-8-10-23(11-9-22)18(24)21-17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPMPWWNDYZFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5372243.png)
![2-(4-methoxyphenyl)-N-{4-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5372252.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5372260.png)
![4-[1-cyano-2-(1H-pyrrol-2-yl)vinyl]benzonitrile](/img/structure/B5372264.png)
![3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5372272.png)

![5-[1-(methoxyacetyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372278.png)
![9,9-bis[4-(4-nitrophenoxy)phenyl]-9H-fluorene](/img/structure/B5372280.png)
![1-[1-hydroxy-5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]ethanone](/img/structure/B5372287.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5372295.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide](/img/structure/B5372312.png)
![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)
![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)